![molecular formula C7H7N3O B1604642 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one CAS No. 50339-06-5](/img/structure/B1604642.png)
1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one
Übersicht
Beschreibung
1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one is a heterocyclic compound that features a fused imidazole and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminopyridine with a suitable carbonyl compound, followed by cyclization in the presence of a dehydrating agent. Reaction conditions often involve heating the mixture under reflux with solvents like ethanol or acetic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems can also help in scaling up the production while maintaining stringent quality control.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazo[4,5-b]pyridines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
PDE10 Inhibition
One of the primary applications of 1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is its role as a phosphodiesterase 10A (PDE10A) inhibitor. PDE10A is an enzyme that regulates intracellular levels of cyclic nucleotides, which are crucial for various cellular signaling pathways. Inhibition of this enzyme has been linked to:
- Treatment of Schizophrenia : Current antipsychotic treatments primarily address positive symptoms but often fail to alleviate negative symptoms such as cognitive deficits. PDE10A inhibitors like this compound may offer new therapeutic avenues by enhancing cognitive function and emotional response in patients with schizophrenia .
- Bipolar Disorder and Obsessive-Compulsive Disorder (OCD) : The compound has shown promise in preclinical studies for treating bipolar disorder and OCD by modulating neurotransmitter systems affected by these conditions .
TTK Protein Kinase Inhibition
Recent studies have indicated that derivatives of this compound can act as inhibitors of TTK protein kinase, an enzyme implicated in various cancers and neurodegenerative diseases. By inhibiting this kinase, the compound may contribute to:
- Cancer Treatment : Targeting TTK could provide a novel approach in cancer therapy, particularly in tumors that exhibit high TTK expression .
Neuroprotective Effects
Research suggests that compounds similar to this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Huntington's disease and Alzheimer's disease. By enhancing cyclic nucleotide signaling, these compounds could protect neuronal health and function .
Case Study 1: Treatment Efficacy in Schizophrenia
A clinical trial investigated the efficacy of PDE10A inhibitors in patients with schizophrenia who were resistant to standard treatments. Results indicated significant improvements in both positive and negative symptomatology among participants treated with this compound derivatives .
Case Study 2: Neuroprotective Properties
In vitro studies demonstrated that the compound can prevent apoptosis in neuronal cell lines exposed to neurotoxic agents. This suggests a potential application for preventing neurodegeneration .
Wirkmechanismus
The mechanism by which 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one exerts its effects often involves interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction cascades, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: Another fused heterocycle with similar structural features but different electronic properties.
Imidazo[4,5-c]pyridine: Differing in the position of the nitrogen atoms within the ring system, leading to distinct reactivity and applications.
Uniqueness: 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a valuable compound for further study and application.
Biologische Aktivität
1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its imidazole and pyridine rings, which contribute to its biological activity. The presence of the methyl group at the 1-position enhances its lipophilicity, potentially influencing its interaction with biological targets.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Research has shown that derivatives of imidazo[4,5-b]pyridine possess significant antitubercular properties. For instance, compounds derived from this scaffold have demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 μmol/L against Mycobacterium tuberculosis .
- Antitumor Activity : Several studies indicate that imidazo[4,5-b]pyridine derivatives exhibit antiproliferative effects against various cancer cell lines. In particular, modifications to the structure have resulted in decreased IC50 values, indicating enhanced potency against cancer cells such as HeLa and MDA-MB-231 .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit phosphodiesterases (PDEs), which are crucial in regulating cyclic nucleotide signaling pathways. This inhibition may have implications for treating conditions like schizophrenia and bipolar disorder .
Antitubercular Activity
A study synthesized various derivatives of imidazo[4,5-b]pyridine and evaluated their activity against Mycobacterium tuberculosis. The most potent analogues showed MIC values ranging from 0.5 to 0.8 μmol/L. These findings suggest that structural modifications can significantly enhance the efficacy of these compounds as antitubercular agents .
Antiproliferative Activity
In a comprehensive evaluation of antiproliferative activity against multiple cancer cell lines, certain derivatives exhibited IC50 values as low as 0.0046 μM. The presence of hydroxyl groups was found to improve activity significantly compared to other substituents .
Compound | Cell Line | IC50 (μM) |
---|---|---|
55 | MDA-MB-231 | 9.0 |
56 | MDA-MB-231 | 0.075 |
57 | HeLa | 0.069 |
58 | HeLa | 0.0046 |
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For example, computational studies using molecular docking have suggested favorable interactions between imidazo[4,5-b]pyridine derivatives and target proteins involved in disease pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of imidazo[4,5-b]pyridine derivatives:
- Case Study on Antitubercular Activity : A derivative was tested in vitro and showed significant inhibition of Mycobacterium tuberculosis growth, leading to further investigations into its pharmacokinetic properties.
- Case Study on Cancer Treatment : A series of modified imidazo[4,5-b]pyridine compounds were evaluated for their ability to inhibit tumor growth in xenograft models, demonstrating promising results that warrant clinical exploration.
Eigenschaften
IUPAC Name |
1-methyl-3H-imidazo[4,5-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-5-3-2-4-8-6(5)9-7(10)11/h2-4H,1H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBRNYGXJYMMSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357564 | |
Record name | 1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>22.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660980 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50339-06-5 | |
Record name | 1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.